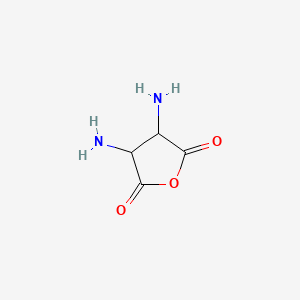
3,4-Diaminodihydrofuran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diaminodihydrofuran-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O3 and its molecular weight is 130.103. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antidepressant Activity
Recent studies have indicated that 3,4-Diaminodihydrofuran-2,5-dione exhibits potential antidepressant properties. A study involving animal models demonstrated that this compound could influence serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to conventional antidepressants. In forced swim tests, treated mice showed a significant reduction in immobility time compared to control groups, indicating an antidepressant-like effect .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. It has been associated with the modulation of oxidative stress pathways, which are critical in neurodegenerative diseases. The compound's ability to enhance neuronal survival in vitro suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .
Materials Science
Polymer Synthesis
this compound can serve as a building block for synthesizing various polymers. Its diaminodihydrofuran structure allows for cross-linking reactions that can enhance the mechanical properties of polymers. Case studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
Conductive Materials
The compound has been explored for use in conductive materials due to its ability to form charge-transfer complexes. Research indicates that films made from this compound exhibit conductive properties suitable for applications in organic electronics .
Environmental Chemistry
Pollutant Degradation
In environmental applications, this compound has shown promise in the degradation of pollutants. Studies indicate that it can act as a catalyst in photodegradation processes for organic pollutants in wastewater treatment systems. The compound's ability to facilitate the breakdown of complex organic molecules under UV light has been documented .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | Significant reduction in immobility time in forced swim tests |
| Neuroprotective effects | Modulates oxidative stress; potential for neurodegenerative therapies | |
| Materials Science | Polymer synthesis | Enhances mechanical properties and thermal stability |
| Conductive materials | Exhibits conductive properties suitable for organic electronics | |
| Environmental Chemistry | Pollutant degradation | Effective catalyst for photodegradation of organic pollutants |
Case Studies
-
Antidepressant Activity Study
A study conducted on mice evaluated the effects of this compound on behavioral despair using the forced swim test. Results indicated a dose-dependent reduction in immobility time compared to control groups . -
Polymer Enhancement Research
Research focused on incorporating this compound into polymer matrices showed improved tensile strength and thermal stability. This study highlighted its utility as a reinforcing agent in polymer composites . -
Environmental Impact Assessment
A case study demonstrated the effectiveness of this compound as a catalyst for the photodegradation of dyes in wastewater treatment. The results showed significant reductions in pollutant concentration under UV irradiation .
Propiedades
Número CAS |
174700-97-1 |
|---|---|
Fórmula molecular |
C4H6N2O3 |
Peso molecular |
130.103 |
Nombre IUPAC |
3,4-diaminooxolane-2,5-dione |
InChI |
InChI=1S/C4H6N2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H,5-6H2 |
Clave InChI |
NNOFAZBHVYSOPJ-UHFFFAOYSA-N |
SMILES |
C1(C(C(=O)OC1=O)N)N |
Sinónimos |
2,5-Furandione,3,4-diaminodihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















